(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride
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Overview
Description
(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride is a chemical compound that belongs to the class of methanone derivatives This compound is characterized by the presence of a 3-methylphenyl group and a 5-methylpyridin-2-yl group attached to a methanone core, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 5-methyl-2-pyridinecarboxylic acid.
Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 5-methyl-2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate (3-Methylphenyl)-(5-methylpyridin-2-yl)methanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone.
Hydrochloride Formation: Finally, the methanone derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways . This inhibition can lead to therapeutic effects in conditions such as retinal diseases.
Comparison with Similar Compounds
Similar Compounds
Clocinizine: An antihistamine with a similar methanone structure.
Chlorcyclizine: Another antihistamine with structural similarities.
(3-Methylphenyl)(1-piperazinyl)methanone hydrochloride: A compound with a similar core structure but different functional groups.
Uniqueness
(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride is unique due to its specific substitution pattern on the aromatic rings and its potential applications in treating retinal diseases. Its ability to inhibit RIPK1 sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(3-methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13;/h3-9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWQDMGUAXWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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